molecular formula C18H31ClN4O2 B5002796 N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride

N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride

Cat. No. B5002796
M. Wt: 370.9 g/mol
InChI Key: KUQXNHZHYRCUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride, commonly known as BAPTA, is a calcium chelator that has gained significant attention in scientific research due to its ability to bind to calcium ions and prevent their signaling pathways. BAPTA has been extensively used in various fields of research, including neuroscience, cell biology, and biochemistry.

Mechanism of Action

BAPTA acts as a calcium chelator by binding to calcium ions and forming a complex that prevents their signaling pathways. BAPTA has a high affinity for calcium ions, which allows it to effectively chelate calcium and prevent its signaling pathways. BAPTA can also be used to buffer calcium concentrations, which allows for precise control of calcium signaling pathways.
Biochemical and Physiological Effects
BAPTA has been shown to have various biochemical and physiological effects. In neurons, BAPTA can inhibit calcium-dependent neurotransmitter release, which can affect synaptic transmission. BAPTA can also inhibit calcium-dependent protein kinases, which can affect cellular signaling pathways. BAPTA has been shown to have anti-inflammatory effects by inhibiting calcium-dependent signaling pathways involved in inflammation.

Advantages and Limitations for Lab Experiments

BAPTA has several advantages for lab experiments. It has a high affinity for calcium ions, which allows for precise control of calcium signaling pathways. BAPTA can also be used to buffer calcium concentrations, which allows for precise control of calcium signaling pathways. However, BAPTA has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect experimental results. BAPTA can also chelate other divalent cations, such as magnesium, which can affect experimental results.

Future Directions

For the use of BAPTA in scientific research include studying its role in various diseases and developing new BAPTA derivatives with improved properties.

Synthesis Methods

BAPTA is synthesized using a two-step process. In the first step, terephthalic acid is reacted with N,N-diisopropylethylamine to form terephthalimide. In the second step, terephthalimide is reacted with 3-(dimethylamino)propylamine to form BAPTA. BAPTA is then converted to its hydrochloride salt for use in experiments.

Scientific Research Applications

BAPTA is widely used in scientific research to study calcium signaling pathways. Calcium is an important signaling molecule that regulates various cellular processes, including muscle contraction, gene expression, and neurotransmitter release. BAPTA is used to study the role of calcium in these processes by chelating calcium ions and preventing their signaling pathways.

properties

IUPAC Name

1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2.ClH/c1-21(2)13-5-11-19-17(23)15-7-9-16(10-8-15)18(24)20-12-6-14-22(3)4;/h7-10H,5-6,11-14H2,1-4H3,(H,19,23)(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQXNHZHYRCUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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